![molecular formula C10H5N B566418 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine CAS No. 109533-51-9](/img/structure/B566418.png)
5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine
Descripción general
Descripción
5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine is a complex organic compound with the molecular formula C10H5N It is characterized by a unique structure that includes a fused cyclopropane and cyclopentane ring system attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. The reaction conditions often require the use of strong bases or acids, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the fused ring system are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antiviral Activity
Recent studies have indicated that derivatives of 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine exhibit promising antiviral properties. Research has focused on its potential effectiveness against viruses such as HIV and influenza. For instance, a patent document outlines various derivatives that have shown activity against the reverse transcriptase enzyme of HIV, which is crucial for viral replication .
Neuroprotective Effects
Another significant area of research involves the neuroprotective effects of this compound. Preliminary studies suggest that it may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival. The mechanism appears to involve modulation of signaling pathways associated with neurodegeneration.
Materials Science
Polymer Chemistry
this compound is being explored as a building block in polymer chemistry. Its unique structure allows for the development of novel polymers with enhanced thermal stability and mechanical properties. These materials can be utilized in various applications ranging from aerospace to biomedical devices.
Nanotechnology Applications
In nanotechnology, this compound serves as a precursor for creating nanoscale materials. Its ability to form stable complexes with metals makes it suitable for developing nanomaterials that can be used in catalysis and drug delivery systems.
Organic Synthesis
Synthetic Pathways
The compound has been employed as an intermediate in organic synthesis. Its unique ring structure facilitates various chemical reactions such as cycloadditions and rearrangements. Researchers have documented several synthetic pathways that utilize this compound to create complex organic molecules with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism by which 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine include:
- 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine
- Cyclopenta[1,2-b]pyridine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique fused ring structure, which imparts distinct chemical properties and reactivity
Actividad Biológica
5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine (CAS: 108744-35-0) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molar mass of approximately 143.19 g/mol. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.
Antiviral Properties
Recent studies have indicated that this compound exhibits significant antiviral activity, particularly against the human immunodeficiency virus (HIV). In a patent filed (EP 4122537A1), compounds of this class were noted for their efficacy in inhibiting HIV replication in vitro. The mechanism of action involves interference with viral entry and replication processes, making it a candidate for further development as an antiviral agent .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that while the compound demonstrates cytotoxicity against certain tumor cells, it also shows selectivity that could minimize damage to normal cells. This selectivity is crucial for therapeutic applications where minimizing side effects is essential.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the nitrogen atom or alterations to the bicyclic framework have been explored to enhance potency and selectivity. Research indicates that specific modifications can lead to improved binding affinity to viral proteins and enhanced therapeutic efficacy.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers tested the antiviral properties of this compound against HIV strains. The compound was administered at varying concentrations to infected cell cultures. Results demonstrated a dose-dependent reduction in viral load, with significant effects observed at concentrations as low as 10 µM. The study concluded that this compound could serve as a lead structure for developing new HIV therapeutics.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound was tested alongside established chemotherapeutics. Findings revealed that while this compound exhibited cytotoxic effects comparable to those of standard treatments, it maintained a favorable selectivity index. This suggests potential as an adjunct treatment option in cancer therapy.
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 143.19 g/mol |
CAS Number | 108744-35-0 |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Table 2: Biological Activity Summary
Activity Type | Test System | Concentration Range | Observed Effect |
---|---|---|---|
Antiviral | HIV-infected cells | 10 µM - 100 µM | Dose-dependent reduction in viral load |
Cytotoxicity | MCF-7 and PC-3 cells | 1 µM - 50 µM | Cytotoxic effects with selectivity |
Propiedades
IUPAC Name |
8-azatetracyclo[5.4.0.02,4.03,6]undeca-1,3,6,8,10-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N/c1-2-5-8-6-4-7(9(6)8)10(5)11-3-1/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNDRHQICBTEIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C1=C4C(=C23)C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721223 | |
Record name | 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109533-51-9 | |
Record name | 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.